(1R,3R,alphaS)-Cyfluthrin

Description

Contextualization within Synthetic Pyrethroid Insecticide Chemistry

Synthetic pyrethroids are a major class of insecticides that mimic the chemical structures of natural pyrethrins (B594832) found in chrysanthemum flowers. wikipedia.org They are characterized by their high efficacy against a wide range of insect pests, relatively low mammalian toxicity, and rapid biodegradation. wikipedia.org The chemical structure of many pyrethroids, including cyfluthrin (B156107), is based on a cyclopropanecarboxylic acid esterified with an alcohol. wikipedia.org

Cyfluthrin itself is a complex molecule with three chiral centers, which gives rise to eight possible stereoisomers. inchem.orgresearchgate.net These isomers are molecules that have the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms. Technical grade cyfluthrin is a mixture of these eight stereoisomers, grouped into four diastereomeric pairs. inchem.orgfao.orgfao.org

The development of synthetic pyrethroids has evolved to isolate and produce specific, more active isomers. This is exemplified by beta-cyfluthrin (B2862585), which is an enriched formulation containing primarily the two most biologically active diastereomeric pairs of cyfluthrin (II and IV). europa.eufao.org This targeted approach aims to enhance insecticidal efficacy while potentially reducing the environmental load of less active or inactive isomers.

Significance of Stereoisomeric Specificity in Chemical Biology and Environmental Science

The three-dimensional structure of a molecule is paramount in determining its biological activity. In the case of pyrethroids, only certain stereoisomers are effective insecticides. wikipedia.org This is because the insect's target sites, such as voltage-gated sodium channels in the nervous system, are themselves chiral and will interact selectively with specific stereoisomers. agroshopy.com

For cyfluthrin, research has shown that the 1R-cis-alphaS and 1R-trans-alphaS isomers are responsible for almost all of the insecticidal and aquatic toxicity. researchgate.netnih.gov The other six enantiomers are considered largely inactive. nih.gov This high degree of stereospecificity underscores the importance of studying individual isomers like (1R,3R,alphaS)-Cyfluthrin to understand the fundamental mechanisms of action and to develop more effective and environmentally sound pest control agents.

From an environmental science perspective, the stereoisomeric composition of pyrethroids is also critical. Different isomers can exhibit varying rates of degradation and transformation in the environment. nih.gov For instance, studies have shown that isomerization can occur at the alpha-carbon of cyfluthrin in water, potentially altering the toxicological profile of the mixture over time. nih.govacs.org Furthermore, photolysis, or breakdown by sunlight, can also lead to isomerization in the cyclopropyl (B3062369) ring. nih.gov Understanding the environmental fate of specific isomers is therefore crucial for accurate risk assessment.

Overview of Key Research Domains Pertaining to this compound

Research on this compound and its related isomers spans several key domains:

Analytical Chemistry: A significant area of research focuses on developing sophisticated analytical methods, such as enantioselective high-performance liquid chromatography (HPLC) and gas chromatography (GC), to separate and quantify the individual stereoisomers of cyfluthrin. nih.govnih.gov The stability of these isomers during analysis is a critical consideration, as conversion can occur under certain conditions, such as high temperatures. nih.govacs.org

Toxicology and Ecotoxicology: Studies in this area investigate the specific toxicity of individual cyfluthrin isomers to target pests and non-target organisms, including aquatic invertebrates. nih.gov The vast differences in toxicity among isomers highlight the need to consider enantioselectivity in ecological risk assessments. nih.gov

Environmental Fate and Chemistry: This research explores the transformation and degradation of cyfluthrin isomers in various environmental compartments, such as soil and water. epa.govresearchgate.net Key processes investigated include hydrolysis, which is pH-dependent, and photolysis. fao.orgnih.gov The formation of metabolites such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 4-fluoro-3-phenoxybenzoic acid is also a subject of study. nih.gov

Synthesis and Manufacturing: The chemical synthesis of specific, highly active pyrethroid isomers is an ongoing area of research and development. The goal is to create more potent and selective insecticides, such as beta-cyfluthrin, which is enriched in the most active isomers of cyfluthrin. europa.eufao.org

Table 1: Physicochemical Properties of Cyfluthrin Isomers

| Property | Diastereoisomer I | Diastereoisomer II | Diastereoisomer III | Diastereoisomer IV |

| Vapor Pressure (Pa at 20°C) | 9.6 x 10⁻⁷ | 1.4 x 10⁻⁸ | 2.1 x 10⁻⁸ | 8.5 x 10⁻⁸ |

| Density (g/cm³ at 20°C) | 1.46 | 1.373 | 1.316 | 1.356 |

| Solubility in Water (g/L at 20°C, pH 7) | 1.9-2.9 x 10⁻⁶ | 1.9-2.9 x 10⁻⁶ | 1.9-2.9 x 10⁻⁶ | 1.9-2.9 x 10⁻⁶ |

| Hydrolysis Half-life (DT50) | >1 year (pH 5), 270 days (pH 7), 42 hours (pH 9) | >1 year (pH 5), 270 days (pH 7), 42 hours (pH 9) | >1 year (pH 5), 160 days (pH 7), 33 hours (pH 9) | >1 year (pH 5), 160 days (pH 7), 33 hours (pH 9) |

Data sourced from INCHEM and the Food and Agriculture Organization of the United Nations. inchem.orgfao.org

Table 2: Isomer Composition of Cyfluthrin and Beta-Cyfluthrin

| Diastereoisomer | Cyfluthrin (% composition) | Beta-Cyfluthrin (% composition) |

| I (1R,3R,αR + 1S,3S,αS; cis) | 23 - 27 | ≤ 2 |

| II (1R,3R,αS + 1S,3S,αR; cis) | 17 - 21 | 30 - 40 |

| III (1R,3S,αR + 1S,3R,αS; trans) | 32 - 36 | ≤ 3 |

| IV (1R,3S,αS + 1S,3R,αR; trans) | 21 - 25 | 57 - 67 |

Data sourced from the Food and Agriculture Organization of the United Nations. fao.org

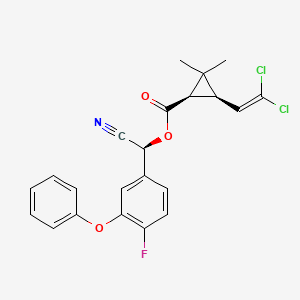

Structure

2D Structure

3D Structure

Properties

CAS No. |

85649-15-6 |

|---|---|

Molecular Formula |

C22H18Cl2FNO3 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m0/s1 |

InChI Key |

QQODLKZGRKWIFG-CVAIRZPRSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Stereochemical Characterization and Structural Significance of 1r,3r,alphas Cyfluthrin

Elucidation of Diastereoisomeric and Enantiomeric Forms of Cyfluthrin (B156107)

Cyfluthrin is a synthetic pyrethroid insecticide characterized by significant stereochemical complexity. nih.govacs.org The molecule possesses three stereocenters, or chiral centers: two on the cyclopropane (B1198618) ring (at carbons 1 and 3) and one at the α-carbon of the phenoxybenzyl alcohol moiety. researchgate.netresearchgate.net This chirality gives rise to a total of eight possible stereoisomers, which exist as four pairs of enantiomers. researchgate.netnih.gov These pairs of enantiomers are diastereomers of each other. acs.org The insecticidal efficacy of pyrethroids is highly dependent on their stereochemistry, with some isomers exhibiting significantly greater biological activity than others. researchgate.netnih.gov

Commercial Cyfluthrin is a racemic mixture containing all eight stereoisomers, which are grouped into four diastereomeric pairs (I, II, III, and IV). fao.orgfao.org The proportions of these diastereomeric pairs in standard technical grade Cyfluthrin are specified by organizations such as the Food and Agriculture Organization (FAO). fao.org

Another commercial product, beta-Cyfluthrin (B2862585), is an enriched formulation containing predominantly the two most biologically active diastereomeric pairs. fao.orgeuropa.euepa.gov This enrichment is designed to increase the insecticidal efficacy of the product. europa.eueurl-pesticides.eu The typical compositions of both Cyfluthrin and beta-Cyfluthrin are detailed below.

| Diastereomeric Pair | Enantiomers | Configuration | Typical Proportion in Cyfluthrin fao.orgeurl-pesticides.eu | Typical Proportion in beta-Cyfluthrin fao.orgeurl-pesticides.eu |

|---|---|---|---|---|

| I | (1R,3R,αR) and (1S,3S,αS) | cis | 23-27% | ≤ 2% |

| II | (1R,3R,αS) and (1S,3S,αR) | cis | 17-21% | 30-40% |

| III | (1R,3S,αR) and (1S,3R,αS) | trans | 32-36% | ≤ 3% |

| IV | (1R,3S,αS) and (1S,3R,αR) | trans | 21-25% | 57-67% |

The insecticidal activity of the Cyfluthrin mixture is not evenly distributed among its eight stereoisomers. Research has demonstrated that the biological efficacy is primarily attributed to a select few isomers. acs.org Specifically, the (1R)-isomers are considered to be the main contributors to Cyfluthrin's bioactivity. nih.gov

The (1R,3R,alphaS) isomer, which is a component of diastereomeric pair II, is one of the two most potent stereoisomers. acs.org The other highly active isomer is (1R,3S,αS), found in diastereomeric pair IV. acs.org The high insecticidal potency of these specific isomers is the rationale behind the development of beta-Cyfluthrin, which is an isomeric mixture enriched in diastereomeric pairs II and IV. europa.euepa.gov By concentrating the most effective isomers, beta-Cyfluthrin aims to provide enhanced insect control. europa.eu The stereochemical configuration at the three chiral centers is crucial for the molecule's ability to interact with the target site in insects, which is the voltage-gated sodium channel in nerve cell membranes. fao.org

Advanced Spectroscopic and Chromatographic Methods for Isomeric Differentiation

The structural similarity of Cyfluthrin's stereoisomers presents a significant analytical challenge, necessitating advanced separation techniques for their differentiation and quantification. nih.govacs.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for this purpose. researchgate.netnih.gov

Gas Chromatography (GC): GC methods have been developed to separate both the diastereomers and enantiomers of Cyfluthrin.

Diastereomer Separation: Achiral capillary columns, such as a standard HP-5 column, can effectively separate the four diastereomeric pairs. nih.govacs.org

Enantiomer Separation: To resolve the individual enantiomers within each diastereomeric pair, chiral stationary phases are required. nih.govacs.org Beta-cyclodextrin-based enantioselective columns, like the BGB-172, have proven effective for separating the enantiomers of the cis-diastereomers (Pairs I and II). nih.govacs.orgresearchgate.net However, resolving the trans-diastereomer enantiomers (Pairs III and IV) on this type of column can be more challenging. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for isomer separation, utilizing different column and mobile phase combinations.

Normal-Phase HPLC: Using columns like LiChrosorb CN or LiChrosorb Si 60 with a mobile phase such as n-hexane-dichloromethane can resolve the four diastereomeric pairs found in beta-Cyfluthrin. researchgate.net

Reversed-Phase HPLC: A Hypersil ODS column with a mobile phase of methanol-water or acetonitrile-water can also achieve the separation of the diastereomers. researchgate.net

Chiral HPLC: For complete resolution of all eight stereoisomers, a combination of achiral and chiral HPLC is often necessary. researchgate.net

Chemical Synthesis and Stereoselective Pathways for 1r,3r,alphas Cyfluthrin

General Synthetic Routes to Cyfluthrin (B156107) Analogues

The synthesis of cyfluthrin and its analogues fundamentally involves the esterification of a cyclopropanecarboxylic acid derivative with a cyanohydrin alcohol. crdeepjournal.org This approach is a hallmark of synthetic pyrethroid chemistry, allowing for modular assembly and the creation of a wide array of analogues by varying either the acid or alcohol component. mdpi.com

The core reaction for producing cyfluthrin is the condensation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with α-cyano-4-fluoro-3-phenoxybenzyl alcohol. crdeepjournal.org This process is typically conducted in a suitable hydrocarbon solvent. google.com Variations in reaction conditions, such as the presence or absence of an acid acceptor like pyridine, can influence the resulting isomeric ratios. google.com

The synthesis of analogues for research and development follows this same principle. By substituting the starting materials, chemists can systematically modify the final structure. For instance, altering the substituents on the phenoxybenzyl ring of the alcohol or changing the halogen groups on the vinyl side-chain of the acid leads to new compounds, allowing for the exploration of structure-activity relationships. acs.org

Table 1: Key Precursors in the Synthesis of Cyfluthrin

| Precursor Name | Chemical Structure | Role |

|---|---|---|

| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | Acid Moiety |

Chiral Synthesis Methodologies for Enantiomerically Pure (1R,3R,alphaS)-Cyfluthrin

Achieving the synthesis of a single, enantiomerically pure isomer such as this compound requires precise control over the stereochemistry of the three chiral centers. The primary strategy involves the esterification of enantiomerically pure acid and alcohol precursors.

Synthesis of the Chiral Acid Precursor: The required acid is (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. This enantiomer is often obtained through the optical resolution of a racemic mixture of the corresponding chrysanthemic acid analogues. nih.govacs.org Techniques for resolution can involve forming diastereomeric salts with a chiral amine, such as (S)-naphthylethylamine, followed by fractional crystallization and subsequent liberation of the desired acid enantiomer. acs.org

Synthesis of the Chiral Alcohol Precursor: The required alcohol is (S)-α-cyano-4-fluoro-3-phenoxybenzyl alcohol. The synthesis of specific enantiomers of cyanohydrins can be achieved through various asymmetric synthesis methods, including the use of chiral catalysts or enzymes.

Stereoselective Esterification and Isomer Separation: Once the enantiopure precursors are obtained, they are reacted to form the target ester. The final product's enantiomeric purity must be confirmed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are critical analytical techniques for separating and quantifying the different stereoisomers of cyfluthrin. acs.orgresearchgate.netnih.gov These chromatographic methods are essential for both process control during synthesis and for verifying the stereochemical integrity of the final product. nih.gov The elution order of isomers on these columns is often regulated by their specific spatial configuration, which aids in their identification. acs.org

Table 2: The Eight Stereoisomers of Cyfluthrin

| Acid Moiety Configuration | Alcohol Moiety Configuration | Full Isomer Name | Target Isomer |

|---|---|---|---|

| (1R,3R)-cis | (alphaS) | (1R,3R,alphaS)-cis-Cyfluthrin | |

| (1R,3R)-cis | (alphaR) | (1R,3R,alphaR)-cis-Cyfluthrin | |

| (1S,3S)-cis | (alphaS) | (1S,3S,alphaS)-cis-Cyfluthrin | |

| (1S,3S)-cis | (alphaR) | (1S,3S,alphaR)-cis-Cyfluthrin | |

| (1R,3S)-trans | (alphaS) | (1R,3S,alphaS)-trans-Cyfluthrin | |

| (1R,3S)-trans | (alphaR) | (1R,3S,alphaR)-trans-Cyfluthrin | |

| (1R,3R)-trans | (alphaS) | (1R,3R,alphaS)-trans-Cyfluthrin | Yes |

Note: The cis/trans designation refers to the stereochemistry at the C1 and C3 positions of the cyclopropane (B1198618) ring. The this compound isomer specifically refers to the trans configuration on the ring.

Derivatization Strategies in Synthetic Investigations

Derivatization, the process of transforming a chemical compound into a structurally related product, is a key tool in synthetic investigations of pyrethroids. It is employed primarily to explore structure-activity relationships (SAR), helping researchers understand how specific structural features contribute to a molecule's biological activity. mdpi.comnih.gov

In the context of cyfluthrin, derivatization strategies could involve modifications at several key positions:

The Acid Moiety: The dichlorovinyl group is a common site for modification. Replacing the chlorine atoms with other halogens (e.g., bromine, fluorine) or with non-halogen groups can significantly alter the compound's lipophilicity and stability, thereby affecting its insecticidal properties.

The Alcohol Moiety: The aromatic rings of the 4-fluoro-3-phenoxybenzyl group offer multiple positions for introducing new functional groups. Adding or moving substituents on either the fluorophenyl or the phenoxy ring can probe the steric and electronic requirements of the target receptor site in insects.

The Ester Linkage: While less common, replacing the ester functional group with a more stable ether linkage is a known strategy in pyrethroid design (e.g., etofenprox) to create analogues with different metabolic profiles. mdpi.com

These synthetic investigations, which create a library of related compounds, are fundamental to the development of new insecticides with improved efficacy and selectivity. wur.nl

Table 3: Potential Derivatization Strategies for SAR Studies of Cyfluthrin

| Modification Site | Example of Derivatization | Purpose of Investigation |

|---|---|---|

| Dichlorovinyl Group | Replacement of Cl with Br or CF3 | Study the effect of halogen and electronic properties on activity. |

| Phenyl Ring of Alcohol | Introduction of additional substituents (e.g., methyl, chloro) | Probe steric and electronic fit at the target site. |

| Fluoro-substituent | Change position (e.g., to 2-fluoro) or replace with another group | Evaluate the role of the fluorine atom in binding and activity. |

Molecular and Cellular Mechanisms of Action of 1r,3r,alphas Cyfluthrin

Interactions with Voltage-Gated Sodium Channels in Excitable Cells

The principal target of (1R,3R,alphaS)-Cyfluthrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the membranes of excitable cells such as neurons. nih.govoup.com These channels are crucial for the initiation and propagation of action potentials. nih.gov By binding to the alpha-subunit of the VGSC, pyrethroids prevent the channel from closing, or inactivating, after it has opened in response to a nerve impulse. nih.govinchem.org This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and hyperexcitability of the nerve cell. nih.govaopwiki.org

The interaction of pyrethroids with sodium channels is highly stereospecific. inchem.org The (1R,3R,alphaS) isomer of cyfluthrin (B156107) is one of the biologically active forms that effectively modifies channel function. oup.com

Kinetic Modulation of Sodium Channel Gating Properties

This compound, as a Type II pyrethroid, significantly alters the kinetics of voltage-gated sodium channels. aopwiki.org It slows both the activation (opening) and, more profoundly, the inactivation (closing) of the channel. aopwiki.orgresearchgate.net This results in sodium channels that open at more hyperpolarized (less positive) membrane potentials and remain open for a significantly longer duration. aopwiki.org The prolonged opening leads to a sustained influx of sodium ions, which can cause repetitive firing of neurons or, in the case of Type II pyrethroids, a persistent membrane depolarization that can lead to a block of nerve impulse conduction. aopwiki.org Some studies suggest that certain pyrethroids may preferentially bind to the open state of the sodium channel, a phenomenon known as use-dependent modification, where the effect of the insecticide is enhanced by repeated channel activation. researchgate.net

| Parameter | Effect | Consequence |

|---|---|---|

| Activation Gate | Slowing of opening | Shift in voltage-dependence to more hyperpolarized potentials |

| Inactivation Gate | Significant slowing of closing | Prolonged sodium ion influx |

| Channel State Preference | May show preferential binding to the open state (use-dependency) | Enhanced effect with repeated nerve stimulation |

Role of the Alpha-Cyano Group in Type II Pyrethroid Neuroactivity

The presence of an alpha-cyano group at the benzylic carbon atom is a defining structural feature of Type II pyrethroids, including this compound. inchem.orgucm.es This chemical group is largely responsible for the distinct neurotoxic symptoms observed with Type II pyrethroids, often referred to as the "CS syndrome" (choreoathetosis/salivation). inchem.org The alpha-cyano group enhances the insecticidal activity and modifies the interaction with the sodium channel, leading to a much longer-lasting modification of the channel's gating compared to Type I pyrethroids (which lack this group). inchem.orgaopwiki.org This prolonged channel opening causes a more persistent membrane depolarization, which is thought to underlie the characteristic neurotoxic effects of Type II pyrethroids. aopwiki.org While the alpha-cyano group increases the molecule's resistance to metabolic breakdown, it can be metabolized to release a cyanide ion, though this is part of the detoxification process in mammals. inchem.org

Exploration of Alternative Neurotransmitter System Interactions

Gamma-Aminobutyric Acid (GABA)-Mediated Inhibition Antagonism

Some pyrethroids have been shown to antagonize the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govcore.ac.uk They can interfere with the function of GABA-gated chloride channels (GABAA receptors). nih.govirac-online.org Inhibition of these channels would reduce the influx of chloride ions, thereby decreasing neuronal inhibition and leading to a state of hyperexcitability. Some research indicates that this effect on GABA receptors by pyrethroids might be indirect, resulting from the initial disruption of sodium channels which then affects chloride influx. nih.gov

Modulation of Nicotinic Cholinergic Transmission

Interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) have also been reported for pyrethroids. nih.gov Acetylcholine is a major excitatory neurotransmitter in the insect central nervous system. ajol.info While neonicotinoid insecticides are the primary class of insecticides that target nAChRs, some pyrethroid effects may involve modulation of cholinergic transmission, potentially enhancing the release of acetylcholine as a secondary consequence of sodium channel disruption. nih.govresearchgate.net

Influence on Calcium Ion Homeostasis and ATPase Activity

This compound and other pyrethroids can disrupt intracellular calcium ion (Ca2+) homeostasis. nih.govnih.gov The sustained membrane depolarization caused by the prolonged opening of sodium channels can lead to the opening of voltage-gated calcium channels, resulting in an influx of Ca2+. nih.gov Alterations in the activity of Ca2+-ATPases, enzymes responsible for pumping calcium out of the cytoplasm, have also been observed. epa.govresearchgate.net For example, the related pyrethroid cypermethrin (B145020) has been shown to stimulate the activity of plasma membrane Ca2+-ATPase (PMCA) at low concentrations. researchgate.net The disruption of Ca2+ homeostasis can have widespread consequences, affecting neurotransmitter release, enzyme activation, and potentially leading to cellular damage. nih.gov

| System | Target | Observed Effect |

|---|---|---|

| GABAergic | GABAA Receptor-Chloride Channel Complex | Antagonism/Inhibition of GABA-mediated chloride influx |

| Cholinergic | Nicotinic Acetylcholine Receptors (nAChRs) | Modulation of transmission, possibly secondary to sodium channel effects |

| Calcium Homeostasis | Voltage-Gated Calcium Channels, Ca2+-ATPases | Increased intracellular calcium, altered ATPase activity |

Cellular Responses to this compound Exposure in Model Systems

The investigation into the cellular effects of this compound, a specific isomer of the type II pyrethroid insecticide cyfluthrin, has utilized in vitro model systems to elucidate the molecular and cellular mechanisms underlying its neurotoxicity. The human neuroblastoma cell line, SH-SY5Y, has served as a valuable model for studying developmental neurotoxicity, revealing that cyfluthrin can trigger a cascade of cellular events, including oxidative stress, cell death, and altered gene expression related to neuronal development. nih.govresearchgate.net

Oxidative Stress Induction and Reactive Oxygen Species Production

Exposure of neural cell lines to this compound has been demonstrated to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govescholarship.org In SH-SY5Y cells, cyfluthrin elicits a concentration-dependent increase in the production of cellular ROS. nih.govucm.es This overproduction of ROS can lead to cellular damage by oxidizing lipids, proteins, and DNA. nih.govnih.gov

The cellular response to this oxidative insult involves the activation of signaling pathways designed to protect against oxidative damage. escholarship.org Studies have examined the expression of genes that mediate the oxidative stress response, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), in response to cyfluthrin exposure. nih.govebi.ac.uk The generation of ROS is a key mechanism through which pyrethroids like cyfluthrin exert their toxic effects, contributing to subsequent cellular dysfunction and death. nih.gov

Table 1: Key Genes Involved in Oxidative Stress Response to Cyfluthrin

| Gene | Function | Reference |

|---|

Apoptosis and Necrosis Pathways in Neural Cell Lines

This compound induces cell death in neural cell lines through both apoptosis (programmed cell death) and necrosis (accidental cell death). nih.govresearchgate.net The mode of cell death is often dependent on the concentration of the toxicant.

Necrosis: Necrosis is characterized by the loss of cell membrane integrity, leading to cell swelling and the release of intracellular contents, which can provoke an inflammatory response. researchgate.net A key indicator of necrosis is the release of cytosolic adenylate kinase (AK). ucm.es Studies on SH-SY5Y cells have shown that cyfluthrin causes a significant, concentration-dependent increase in AK release, indicating damage to the cell membrane. ucm.es

Table 2: Necrosis Induction (AK Release) by Cyfluthrin in SH-SY5Y Cells

| Cyfluthrin Concentration (μM) | Increase in AK Release (%) | Reference |

|---|---|---|

| 2.5 | 43% | ucm.es |

| 5.0 | 48% | ucm.es |

| 7.5 | 52% | ucm.es |

| 10 | 102% | ucm.es |

| 25 | 119% | ucm.es |

| 50 | 178% | ucm.es |

Apoptosis: Apoptosis is a more controlled form of cell death involving a cascade of specific enzymes called caspases. scientificarchives.commdpi.com The activation of initiator caspases (like caspase-9 in the intrinsic pathway and caspase-8 in the extrinsic pathway) leads to the activation of executioner caspases (like caspase-3 and -7), which dismantle the cell. mdpi.com Research demonstrates that cyfluthrin activates the apoptotic pathway, evidenced by a concentration-dependent increase in caspase 3/7 activity in SH-SY5Y cells. nih.govucm.es

Furthermore, cyfluthrin exposure alters the expression of key genes that regulate apoptosis. nih.govebi.ac.uk These include pro-apoptotic genes like Bax, Casp-3, BNIP3, and p53, and anti-apoptotic genes like Bcl-2. nih.govebi.ac.uk An increased Bax/Bcl-2 ratio is a common indicator of the mitochondrial (intrinsic) pathway of apoptosis being triggered. nih.gov

Table 3: Apoptosis Induction (Caspase 3/7 Activity) by Cyfluthrin in SH-SY5Y Cells

| Cyfluthrin Concentration (μM) | Increase in Caspase 3/7 Activity (%) | Reference |

|---|---|---|

| 2.5 | 24% | ucm.es |

| 5.0 | 25% | ucm.es |

| 7.5 | 26% | ucm.es |

| 10 | 27% | ucm.es |

| 25 | 43% | ucm.es |

| 50 | 49% | ucm.es |

Table 4: Apoptosis-Related Genes Investigated in Response to Cyfluthrin

| Gene | Role in Apoptosis | Reference |

|---|---|---|

| Bax | Pro-apoptotic | nih.govebi.ac.uk |

| Bcl-2 | Anti-apoptotic | nih.govebi.ac.uk |

| Casp-3 | Pro-apoptotic (Executioner caspase) | nih.govebi.ac.uk |

| BNIP3 | Pro-apoptotic | nih.govebi.ac.uk |

Transcriptional Alterations of Neuronal Development Genes

Beyond inducing cell death, this compound has the potential to act as a developmental neurotoxicant by altering the expression of genes crucial for the development and maturation of neurons. nih.govresearchgate.net Studies using the SH-SY5Y cell model have identified significant changes in the mRNA expression of key target genes involved in various aspects of neurogenesis, neurite growth, and synaptic function following exposure to cyfluthrin. nih.govucm.es These transcriptional alterations suggest that even at sub-lethal concentrations, cyfluthrin can interfere with the proper development of the nervous system, potentially leading to subsequent neuronal dysfunction. nih.govebi.ac.uk

Table 5: Neuronal Development Genes with Altered Transcription Following Cyfluthrin Exposure

| Gene | Primary Function in Neuronal Development | Reference |

|---|---|---|

| TUBB3 | Tubulin beta-3 chain; critical for microtubule formation, neurite outgrowth. | nih.govucm.es |

| NEFL | Neurofilament light polypeptide; component of the neuronal cytoskeleton. | nih.govucm.es |

| NEFH | Neurofilament heavy polypeptide; component of the neuronal cytoskeleton. | nih.govucm.es |

| GAP43 | Growth Associated Protein 43; involved in neurite outgrowth, plasticity. | nih.govucm.es |

| CAMK2A | Calcium/calmodulin-dependent protein kinase II alpha; synaptic plasticity. | nih.govucm.es |

| CAMK2B | Calcium/calmodulin-dependent protein kinase II beta; synaptic plasticity. | nih.govucm.es |

| WNT3A | Wnt family member; signaling molecule in neurogenesis. | nih.govucm.es |

| WNT5A | Wnt family member; signaling molecule in axon guidance, synapse formation. | nih.govucm.es |

| WNT7A | Wnt family member; signaling molecule in synapse development. | nih.govucm.es |

| SYN1 | Synapsin I; regulates neurotransmitter release. | nih.govucm.es |

Environmental Dynamics and Biogeochemical Transformation of 1r,3r,alphas Cyfluthrin

Degradation Pathways in Environmental Compartments

The breakdown of (1R,3R,alphaS)-cyfluthrin in the environment occurs through several key pathways, including hydrolysis, photodegradation, and microbial biotransformation. The rates and products of these degradation routes are highly dependent on the specific environmental conditions.

The hydrolysis of cyfluthrin (B156107) isomers, including this compound, is significantly influenced by pH. Under acidic conditions (pH 4 and 5), cyfluthrin is stable, with studies showing no significant degradation over extended periods. fao.orgrayfull.net In neutral conditions (pH 7), hydrolysis is slow, with reported half-lives (DT50) ranging from 156 to 215 days. fao.orgrayfull.net However, under alkaline conditions (pH 9), hydrolysis is rapid, with a half-life of less than two days, and in some cases as short as 38 hours. fao.orgrayfull.net The primary hydrolysis products identified are 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 3-phenoxy-4-fluorobenzaldehyde (FPBald). fao.org At pH 9, FPBald can account for as much as 89% of the radioactivity after 21 days. fao.org It is also noted that reversible conversion (epimerization) between certain diastereomers can occur before significant hydrolysis takes place. fao.org

Table 1: Hydrolytic Degradation of Cyfluthrin Isomers

| pH | Temperature (°C) | Half-life (DT50) | Major Degradation Products |

|---|---|---|---|

| 4 | 20-25 | > 1 year fao.orgrayfull.net | - |

| 5 | Not Specified | Stable, no degradation observed after 35 days fao.org | - |

| 7 | 20-25 | 156 - 215 days fao.orgrayfull.net | FPBald, DCVA fao.org |

Photodegradation is a significant pathway for the breakdown of cyfluthrin in both aquatic and terrestrial environments. When exposed to sunlight, particularly at wavelengths greater than 290 nm, cyfluthrin in aqueous solutions degrades with a half-life of approximately 16 hours. nih.gov On soil surfaces, the half-life is reported to be between 48 and 72 hours. fao.org The photolytic process involves the cleavage of the ester bond, leading to the formation of various photoproducts. sci-hub.se For related pyrethroids, photodegradation in water can yield products such as 3-phenoxybenzoic acid and cyclopropionic acid derivatives. sci-hub.se In some cases, the photoproducts, like dibenzofuran (B1670420) from cyfluthrin, can be persistent and toxic. sci-hub.se

Microbial activity plays a crucial role in the degradation of cyfluthrin in soil. The half-life of cyfluthrin in non-sterilized soils is significantly shorter than in sterilized soils, indicating the importance of biotic degradation. nih.gov Reported half-lives in various non-sterilized soils range from 7.8 to 54.6 days. nih.govfrontiersin.org In a loam soil and a sandy loam soil, aerobic metabolism resulted in half-lives of 73.5 and 94.8 days, respectively. epa.gov Under anaerobic conditions, cyfluthrin also demonstrates similar persistence. fao.org

A primary step in the microbial metabolism of cyfluthrin, as with other pyrethroids, is the cleavage of the ester bond. frontiersin.orgfao.org This enzymatic hydrolysis leads to the formation of the corresponding acid and alcohol moieties. fao.orgfao.org For cyfluthrin, this results in 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and the unstable α-cyano-3-phenoxy-4-fluorobenzyl alcohol. fao.org The latter is rapidly oxidized to 3-phenoxy-4-fluorobenzaldehyde (FPBald) and then to 3-phenoxy-4-fluorobenzoic acid (FPBacid). fao.orgepa.gov Both esterases and oxidases are important enzymes in this detoxification process. fao.org The cleavage is thought to be primarily hydrolytic for trans-isomers and potentially oxidative for cis-isomers. fao.org

Various microorganisms have been identified that are capable of degrading pyrethroids, including cyfluthrin. While specific studies focusing solely on this compound are limited, research on cyfluthrin and other pyrethroids points to the involvement of diverse microbial genera. Bacteria from genera such as Bacillus, Pseudomonas, Ochrobactrum, Enterobacter, and Achromobacter have been shown to degrade pyrethroids. nih.govfrontiersin.orgresearchgate.net Fungi, particularly those with lignin-degrading enzymes, are also effective. frontiersin.org The key enzymes involved are carboxylesterases, which catalyze the initial ester hydrolysis, and oxidoreductases, which are involved in subsequent oxidative degradation pathways. researchgate.netfrontiersin.org Functional gene analysis in microbial consortia degrading β-cyfluthrin has highlighted the importance of xenobiotic biodegradation pathways, particularly those involving cytochrome P450 for benzoate (B1203000) degradation. researchgate.net

Microbial Biotransformation and Biodegradation Processes in Soil

Environmental Fate and Transport Mechanisms

The environmental transport of this compound is largely dictated by its physicochemical properties. With a high octanol-water partition coefficient (log Kow of 5.95) and a high soil organic carbon-water (B12546825) partitioning coefficient (Koc values ranging from 73,484 to 180,290), cyfluthrin is expected to be immobile in soil. rayfull.netresearchgate.net It has a strong tendency to sorb to soil particles, which limits its potential for leaching into groundwater. rayfull.netfao.org Its low water solubility and low Henry's Law constant also indicate that volatilization from water surfaces is not a significant fate process. rayfull.netnih.gov However, its strong adsorption to sediment is a key factor in its distribution in aquatic systems. who.int Due to its properties, cyfluthrin is not expected to be significantly taken up by plants through the roots but may persist on plant surfaces. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | DCVA |

| 3-phenoxy-4-fluorobenzaldehyde | FPBald |

| 3-phenoxy-4-fluorobenzoic acid | FPBacid |

| Cytochrome P450 | - |

| Octanol-water partition coefficient | Kow |

Soil Adsorption and Desorption Characteristics

The interaction of this compound with soil particles is a critical process that influences its persistence, mobility, and bioavailability. Due to its hydrophobic nature, it exhibits strong sorption to soil. nih.govtandfonline.comfrontiersin.org The extent of this sorption is quantified by the soil organic carbon-water partitioning coefficient (Koc), with reported values for cyfluthrin ranging significantly, from 56,000 to 300,000 L/kg, indicating very strong adsorption. nih.govtandfonline.com Another set of experimental Koc values for cyfluthrin ranges from 3,700 to 33,913 L/kg. nih.gov Beta-cyfluthrin (B2862585), an enriched isomeric mixture containing this compound, is considered immobile in soil. nih.govenvu.com

The strong binding to soil particles means that desorption, the release of the compound back into the soil solution, is generally limited. tandfonline.comfortunejournals.com This strong adsorption and limited desorption contribute to its resistance to leaching. tandfonline.com

The sorption of pyrethroids like this compound is strongly influenced by the organic matter and clay content of the soil. frontiersin.orgjeb.co.ind-nb.infoau.dk The high hydrophobicity of these compounds leads to a strong affinity for soil organic matter. frontiersin.org Studies have shown a positive correlation between the soil organic carbon content and the distribution coefficient (Kd) for similar compounds, underscoring the crucial role of organic matter in the adsorption process. d-nb.info

Clay minerals also play a significant role in the adsorption of pesticides. d-nb.infoau.dk The type and amount of clay, along with its surface area and cation-exchange capacity, affect the extent of sorption. jeb.co.innih.gov Soils with higher clay content generally exhibit greater adsorption of pyrethroids. jeb.co.in For instance, the downward movement of cyfluthrin was found to be greater in sandy clay loam soil compared to clay loam and clayey soils, indicating higher retention in soils with higher clay content. jeb.co.in

Sorption of this compound varies considerably across different soil types due to differences in their physicochemical properties. nih.govtandfonline.comnih.gov The variability in sorption coefficients can be as significant as the variation observed when using different experimental methods on a single soil type. nih.govtandfonline.com

For example, studies on cyfluthrin have reported a wide range of adsorption (Kd) and organic carbon-normalized (Koc) values across various soil types. epa.gov This variability highlights the importance of considering specific soil characteristics when assessing the environmental risk of this compound. The table below presents sorption data for cyfluthrin in different soil types.

Table 1: Adsorption and Desorption Coefficients of Cyfluthrin in Various Soils

Source: U.S. Environmental Protection Agency. epa.gov

Mobility and Potential for Leaching and Runoff

Due to its strong adsorption to soil particles, this compound has low mobility and is considered immobile in soil. nih.govenvu.comorst.edu This characteristic significantly reduces its potential for leaching into groundwater. orst.edufao.orgnih.gov Leaching studies have shown that beta-cyfluthrin is highly immobile in alluvial soil, with no residues detected in the leachate. nih.gov In column studies, the majority of residues were recovered in the top few centimeters of the soil. nih.gov Computer modeling under worst-case scenarios also predicted that cyfluthrin movement would be confined to the upper soil layers. ca.gov

While the risk of groundwater contamination via leaching is low, runoff from treated fields, particularly when associated with soil erosion, presents a potential pathway for this compound to enter surface waters. epa.govregulations.gov The high affinity for soil means that if soil particles are transported by runoff, the adsorbed cyfluthrin will move with them. epa.govorst.edu One study on a cotton field with fine sandy loam showed that about 0.3% of the applied cyfluthrin moved offsite during a rain event. orst.edu Another field study designed to measure runoff transport found that the amount of cyfluthrin lost in runoff water was influenced by factors such as rainfall intensity and antecedent soil moisture. epa.gov

Bioaccumulation Potential in Non-Human Aquatic Organisms

This compound exhibits a potential for bioaccumulation in aquatic organisms, a characteristic linked to its lipophilicity. fao.orgfao.org The octanol-water partition coefficient (log Kow) for beta-cyfluthrin is high, indicating a tendency to partition into fatty tissues. fao.org

The bioconcentration factor (BCF) is a key indicator of bioaccumulation. For cyfluthrin, a BCF of 506 has been reported, suggesting it does not significantly accumulate in organisms. basf.comherts.ac.uk However, other studies have found higher BCF values. A study with rainbow trout reported a whole-fish BCF of 854. epa.govamazonaws.com Another study with Lepomis macrochirus determined a kinetic BCF of 1822 L/kg for beta-cyfluthrin. europa.eu An estimated BCF of 170 for beta-cyfluthrin also suggests a high potential for bioaccumulation in aquatic organisms. mbimph.com

Despite the potential for bioconcentration, studies also indicate that accumulated residues can be eliminated from the body once the organism is no longer exposed. In fish moved to clean water, the depuration half-life for cyfluthrin was found to be less than three days. amazonaws.com

The table below summarizes some reported bioconcentration factors for cyfluthrin and beta-cyfluthrin.

Table 2: Bioconcentration Factors (BCF) for Cyfluthrin and Beta-Cyfluthrin in Aquatic Organisms

Ecological Research on Non Target Organism Interactions with 1r,3r,alphas Cyfluthrin

Impact on Aquatic Ecosystem Biota

Pyrethroids, including beta-cyfluthrin (B2862585), are known to be highly toxic to aquatic life. wikipedia.orgnih.govwikipedia.org Although they have low water solubility and a tendency to adsorb to sediment, they can enter aquatic systems through runoff or spray drift, posing a significant risk. europa.euherts.ac.uk

Beta-cyfluthrin is classified as highly toxic to fish. herts.ac.ukawhhe.am Studies have demonstrated its lethality at very low concentrations. For instance, the 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been measured at as low as 0.6 to 2.9 µg/L, while for bluegill sunfish (Lepomis macrochirus), the LC50 is 1.5 µg/L. inchem.orgeuropa.eu Carp have shown slightly less sensitivity, with a reported LC50 of 22 µg/L. inchem.org Chronic exposure to even lower concentrations can have significant effects; the no-observed-effect concentration (NOEC) for fish has been noted to be as low as 0.01 µg/L. awhhe.am

A study on a formulated mixture containing beta-cyfluthrin and imidacloprid (B1192907) found that it induced developmental toxicity in zebrafish (Danio rerio). nih.gov Effects included morphological changes like yolk sac and pericardial edema, skeletal alterations, and decreased larval swimming behavior. nih.gov Other research has shown that pyrethroids can induce locomotory abnormalities in rainbow trout, which can impair feeding and subsequently reduce growth. nih.gov Interestingly, one study noted that beta-cyfluthrin had no significant effect on the egg or alevin (larval) stages of rainbow trout, with sensitivity becoming apparent only at the swim-up fry stage. nih.gov

Acute Toxicity of Cyfluthrin (B156107)/Beta-cyfluthrin to Various Fish Species

| Species | Compound | Exposure Time | Toxicity Value (LC50) | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Cyfluthrin | 96 hours | 0.6 - 2.9 µg/L | inchem.org |

| Golden Orfe (Leuciscus idus) | Cyfluthrin | 96 hours | 3.9 µg/L | inchem.org |

| Bluegill Sunfish (Lepomis macrochirus) | Cyfluthrin | 96 hours | 1.5 µg/L | inchem.org |

| Carp (Cyprinus carpio) | Cyfluthrin | 96 hours | 22 µg/L | inchem.org |

| - | Beta-cyfluthrin | - | 0.068 µg/L | awhhe.am |

Aquatic invertebrates, particularly arthropods, are extremely sensitive to beta-cyfluthrin, often more so than fish. europa.eueuropa.eu The compound is classified as highly toxic to this group. herts.ac.ukawhhe.am The 48-hour acute median effective concentration (EC50) for Daphnia magna, a common water flea used in toxicity testing, is reported to be a mere 0.29 µg/L (0.00029 mg/L). awhhe.am Other sensitive invertebrates include the amphipod Hyalella azteca, with a reported LC50 of 0.55 ng/L for cyfluthrin. europa.eu

Studies comparing various aquatic invertebrates have found that insect larvae, such as those of mayflies (Ephemeroptera) and caddisflies (Trichoptera), and decapod crustaceans like shrimp, are generally more sensitive than cladocerans like Daphnia. europa.euscispace.com This high toxicity means that even minute concentrations of beta-cyfluthrin entering a waterway can have significant disruptive effects on the invertebrate community, which forms a crucial part of the aquatic food web. wikipedia.org

Acute Toxicity of Cyfluthrin/Beta-cyfluthrin to Aquatic Invertebrates

| Species | Compound | Exposure Time | Toxicity Value (EC50/LC50) | Reference |

|---|---|---|---|---|

| Water Flea (Daphnia magna) | Beta-cyfluthrin | 48 hours | 0.29 µg/L (EC50) | awhhe.am |

| Amphipod (Hyalella azteca) | Cyfluthrin | - | 0.55 ng/L (LC50) | europa.eu |

| Mysid Shrimp (Americamysis bahia) | Beta-cyfluthrin | - | 0.41 ng/L (NOEC) | europa.eu |

Cyfluthrin has three chiral centers, resulting in eight possible stereoisomers. nih.govacs.org Research has shown that the toxicity of these isomers is not equal. Studies on the enantiomers of cyfluthrin and the related compound cypermethrin (B145020) have demonstrated significant enantioselectivity in aquatic toxicity. nih.govacs.org

Specifically for cyfluthrin, the vast majority of its toxicity to aquatic invertebrates is attributed to just two of the eight isomers: 1R-cis-alphaS and 1R-trans-alphaS . nih.govnih.govresearchgate.net The other six enantiomers are considered essentially inactive. nih.govresearchgate.net The (1R,3R,alphaS)-Cyfluthrin isomer, which is a component of the cis configuration, is therefore one of the primary drivers of the compound's aquatic toxicity. This finding underscores that the ecological risk of pyrethroids is highly dependent on the specific isomeric composition of the product. nih.govacs.org The high activity of the 1R-cis-alphaS and 1R-trans-alphaS enantiomers means that the environmental impact of cyfluthrin is closely linked to the fate and behavior of these specific isomers. acs.org

Effects on Terrestrial Non-Target Arthropods and Invertebrates

As a broad-spectrum insecticide, beta-cyfluthrin's mode of action is effective against a wide range of arthropods, not just the intended pests. fao.orgresearchgate.net This poses a risk to beneficial and other non-target terrestrial species.

Beta-cyfluthrin is classified as highly toxic to honey bees (Apis mellifera). herts.ac.ukawhhe.am Both contact and oral exposure are of concern. The acute contact LD50 (the dose lethal to 50% of the test population) for beta-cyfluthrin is 0.012 µ g/bee , while the acute oral LD50 is 0.05 µ g/bee . awhhe.ammda.state.mn.us Sublethal effects observed in honey bees include apathy and uncontrolled movements. epa.gov Due to this high toxicity, labels for products containing beta-cyfluthrin often carry warnings against spraying plants that are in flower or when bees are actively foraging. ucanr.edubeeaware.org.auncsu.edu

Other beneficial insects are also at risk. researchgate.net European Commission reports indicate that testing on a variety of non-target arthropods, including ladybugs (Coccinellidae), showed significant mortality, often exceeding a 30% effect trigger used in risk assessments. europa.eu The use of broad-spectrum pyrethroids like beta-cyfluthrin is therefore considered to pose a high risk to pollinators and other beneficial insects, potentially disrupting pollination and natural pest control services. europa.euresearchgate.net

Acute Toxicity of Beta-cyfluthrin to Honey Bees (Apis mellifera)

| Exposure Route | Toxicity Value (LD50) | Reference |

|---|---|---|

| Contact | 0.012 µg/bee | mda.state.mn.us |

| Oral | 0.05 µg/bee | awhhe.am |

Predatory mites and other arthropod predators are crucial for integrated pest management (IPM) programs. Beta-cyfluthrin can be highly disruptive to these populations. Laboratory and field tests have shown high mortality rates for various beneficial arthropod guilds, including predatory mites (e.g., Typhlodromus pyri), ground-dwelling beetles (Carabidae), and rove beetles (Staphylinidae). europa.eu

Influence on Soil Microbial Communities and Ecological Functions

The soil microbiome is a critical component of terrestrial ecosystems, responsible for essential processes such as nutrient cycling and decomposition. The introduction of pesticides like beta-cyfluthrin can influence the structure and function of these microbial communities.

Research indicates that the effects of cyfluthrin on soil microbes can be varied. Some studies have reported short-lived inhibitory effects on specific microbial processes. For instance, while cyfluthrin did not show an inhibitory effect on the nitrification of indigenous soil nitrogen, it did inhibit denitrification in a sandy soil. mdpi.com The activity of certain soil enzymes can also be temporarily suppressed. One study found that cyfluthrin initially inhibited amylase activity, though this was followed by a stimulatory effect after three weeks of incubation. who.int

Table 1: Effects of Cyfluthrin on Soil Microbial Parameters

| Microbial Process/Enzyme | Observed Effect of Cyfluthrin/Beta-Cyfluthrin | Reference |

|---|---|---|

| Bacterial Populations | Significant increase after 2 weeks. | mdpi.com |

| Fungal Populations | No significant effect. | mdpi.com |

| Nitrification | No inhibitory effect observed. | mdpi.com |

| Denitrification | Inhibited in sandy soil. | mdpi.com |

| Amylase Activity | Initial inhibition, followed by stimulation after 3 weeks. | who.int |

| Carbon Mineralization | NOEC = 3 mg/kg dry weight soil. | fao.org |

| Nitrogen Mineralization | NOEC ≥300 mg/kg dry weight soil. | fao.org |

Broader Ecosystem-Level Considerations

Food Web Dynamics and Trophic Transfer

The potential for a substance to move up the food chain, a process known as trophic transfer, and to accumulate in organisms at successively higher trophic levels (biomagnification), is a key consideration in its ecological risk assessment. Beta-cyfluthrin is described as a lipophilic compound, meaning it has an affinity for fats and lipids, which gives it a tendency for bioaccumulation. fao.orgfao.org

While specific trophic magnification factors (TMFs) for this compound in terrestrial food webs are not extensively documented in the available literature, its chemical properties suggest a potential for bioaccumulation. fao.orgfao.org For instance, a bioconcentration factor (BCF) has been determined for the earthworm, a key organism in the soil food web. fao.org The accumulation of pyrethroids in sediment and aquatic life can occur even when water concentrations are below detection limits, and these compounds can be transported to higher trophic levels, such as fish or amphibians that consume contaminated benthic organisms. nih.gov Although some research suggests that cypermethrin, a related pyrethroid, is not expected to biomagnify significantly through the food chain, the potential for transfer exists. epa.gov The U.S. Environmental Protection Agency utilizes models like the KABAM (KOW-based Aquatic BioAccumulation Model) to estimate the potential bioaccumulation of cyfluthrin and beta-cyfluthrin residues in aquatic food webs. europa.eu

Table 2: Bioaccumulation Data for Cyfluthrin/Beta-Cyfluthrin

| Organism/Compartment | Parameter | Value | Reference |

|---|---|---|---|

| Earthworm | Bioconcentration Factor (BCF) | 13159 L/kg (wet earthworm) | fao.org |

| Rainbow Trout (Oncorhynchus mykiss) | Bioconcentration Factor (BCF) | 854x (whole fish) | europa.eu |

| General Property | Octanol/water partition coefficient (log POW) | 6.18 (for Diastereoisomer II and IV of beta-cyfluthrin) | fao.org |

Biodiversity Implications in Agricultural and Natural Systems

The use of broad-spectrum insecticides like beta-cyfluthrin can have significant implications for biodiversity by affecting non-target species, particularly invertebrates. nih.govplos.org These impacts can disrupt the ecological balance within both agricultural and natural systems.

In agricultural settings, beta-cyfluthrin has been shown to pose a high risk to a range of non-target arthropods that can play beneficial roles, such as pest control. plos.org Studies have demonstrated effects ranging from 25% to 100% mortality or other adverse impacts on species including parasitoid wasps, predatory mites, ground-dwelling beetles (carabid and staphylinid), and ladybugs (coccinellid beetles). plos.org A meta-analysis comparing Bt maize with non-Bt maize treated with insecticides found that the application of pyrethroids, including cyfluthrin, resulted in fewer predators in the treated fields. beyondpesticides.org Such reductions in beneficial predator populations can alter predator-prey dynamics and potentially lead to secondary pest outbreaks. wur.nl The loss of biodiversity in agricultural landscapes can reduce the availability of ecosystem services like natural pest control. researchgate.net

The impact is not limited to agricultural fields, as pesticide drift can affect adjacent natural habitats, harming wild plants and insects and reducing resources for pollinators and other wildlife. wur.nl The widespread use of pesticides is recognized as a driver of biodiversity loss, contributing to declines in populations of insects and other wildlife.

Table 3: Effects of Beta-Cyfluthrin on Non-Target Arthropod Taxa

| Taxon | Type of Effect | Finding | Reference |

|---|---|---|---|

| Parasitoid Wasps (e.g., Aphidius rhopalosiphi) | Mortality | High mortality observed in laboratory tests. | plos.org |

| Predatory Mites (e.g., Typhlodromus pyri) | Mortality/Reproduction | High effects on mortality and reproduction. | plos.org |

| Ground Beetles (Carabidae) | Mortality | Effects exceeded 30% mortality/effect trigger. | plos.org |

| Rove Beetles (Staphylinidae) | Mortality/Feeding Rate | Effects up to 100% observed. | plos.org |

| Ladybugs (Coccinellidae) | Mortality | Effects exceeded 30% mortality/effect trigger. | plos.org |

| Lacewings (Neuroptera) | Mortality | Effects exceeded 30% mortality/effect trigger. | plos.org |

| Honeybees (Apis mellifera) | Acute Toxicity | Classified as presenting a high risk. | fao.org |

Mechanisms of Insecticide Resistance to 1r,3r,alphas Cyfluthrin

Target-Site Insensitivity via Voltage-Gated Sodium Channel (Vssc) Mutations

The primary target for pyrethroid insecticides is the voltage-gated sodium channel (Vssc), a crucial protein for the generation and propagation of nerve impulses in insects. nih.govirac-online.orgcornell.edu Pyrethroids bind to the Vssc, locking it in an open state, which leads to nerve hyperexcitation, paralysis, and eventual death of the insect. nih.govirac-online.org The most well-documented mechanism of resistance to pyrethroids is the modification of this target site, which reduces the binding affinity of the insecticide molecule. researchgate.netcornell.eduliverpool.ac.uk This form of resistance, known as knockdown resistance (kdr), arises from specific point mutations in the para-type sodium channel gene. researchgate.netmdpi.com These mutations result in an amino acid substitution in the Vssc protein, rendering the nerve less sensitive to the toxic effects of pyrethroids and DDT. researchgate.netplos.org

Knockdown resistance (kdr) is a major mechanism conferring resistance to pyrethroids, including cyfluthrin (B156107), and is caused by single nucleotide polymorphisms in the Vssc gene. researchgate.netplos.orgwho.int Numerous kdr alleles have been identified across a wide range of insect pest species. These mutations alter the protein's conformation, thereby reducing its sensitivity to the insecticide.

Several specific mutations have been strongly linked to pyrethroid resistance. For example, in the cigarette beetle, Lasioderma serricorne, mutations T929I and F1534S in the sodium channel were identified in pyrethroid-resistant strains. nih.govjst.go.jp Studies on the mosquito Aedes aegypti have identified multiple kdr mutations, such as V1016G and F1534C, which are associated with resistance to pyrethroids like permethrin (B1679614) and lambda-cyhalothrin (B1674341). plos.orgwho.int While this mosquito population remained susceptible to cyfluthrin, the presence of these kdr mutations indicates a genetic predisposition for resistance development. who.int The F1534C mutation, in particular, has been shown to have a positive association with resistance to DDT and deltamethrin. plos.org The L1014F mutation is another widely recognized kdr allele that confers cross-resistance to the entire pyrethroid class in various insects. researchgate.net The co-occurrence of multiple mutations within the same individual can often lead to even higher levels of resistance, a phenomenon referred to as "super-kdr". mdpi.com

Table 1: Common kdr Mutations Associated with Pyrethroid Resistance This table provides examples of kdr mutations found in various insect species that are known to confer resistance to pyrethroid insecticides. The specific impact of each mutation can vary depending on the insect species and the specific pyrethroid.

| Mutation | Amino Acid Change | Insect Species (Examples) | Associated Pyrethroid Resistance | Reference(s) |

| L1014F | Leucine to Phenylalanine | Musca domestica, Culex pipiens, Sitophilus oryzae | General Pyrethroids, DDT | researchgate.netnih.gov |

| T929I | Threonine to Isoleucine | Lasioderma serricorne | Type I & Type II Pyrethroids | nih.govjst.go.jp |

| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Type I & Type II Pyrethroids, DDT | plos.orgwho.int |

| V1016G | Valine to Glycine | Aedes aegypti | Type I & Type II Pyrethroids | plos.orgwho.int |

| F1534S | Phenylalanine to Serine | Lasioderma serricorne, Aedes albopictus | Type I Pyrethroids | nih.govjst.go.jpfrontiersin.org |

The three-dimensional structure (stereochemistry) of a pyrethroid molecule significantly influences its insecticidal activity and its interaction with both wild-type and mutated Vssc proteins. nih.govinchem.org Cyfluthrin is a mixture of four stereoisomers, with the (1R)-cis-αS and (1R)-trans-αS configurations generally exhibiting the highest insecticidal potency. nih.govicup.org.uk The specific isomer (1R,3R,alphaS)-Cyfluthrin belongs to one of the two most biologically active diastereomeric pairs that constitute beta-cyfluthrin (B2862585). europa.eufao.orgfao.org

Metabolic Detoxification Mechanisms

In addition to target-site insensitivity, insects have evolved the ability to metabolize insecticides into less toxic, more water-soluble compounds that can be easily excreted. kne-publishing.compublisso.de This metabolic resistance is a crucial defense mechanism and is typically mediated by the overexpression or increased efficiency of three major families of detoxification enzymes: cytochrome P450 monooxygenases (CYPs), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). kne-publishing.comresearchgate.netwiley.com

Cytochrome P450 monooxygenases are a large and diverse family of enzymes that play a primary role in the detoxification of a wide range of foreign compounds, including pyrethroid insecticides. nih.govnih.govroyalsocietypublishing.org Increased P450 activity is a common mechanism of resistance. wiley.comnih.gov This can occur through the upregulation of specific P450 genes, leading to a higher concentration of the detoxifying enzyme, or through mutations in the P450 genes themselves, resulting in a more efficient enzyme. nih.govroyalsocietypublishing.org

Studies have consistently linked elevated P450 levels and activity to pyrethroid resistance in numerous insect species. nih.govscispace.com For example, research on German cockroaches, Blattella germanica, found a strong correlation between the level of resistance to permethrin and the total concentration and activity of CYP450 enzymes. nih.gov In the lesser mealworm, Alphitobius diaperinus, a strain highly resistant to beta-cyfluthrin exhibited significantly higher basal activities of P450 enzymes compared to a susceptible strain. wiley.com This enhanced metabolic capacity allows the resistant insects to break down the insecticide before it can reach its target site in the nervous system. nih.gov

Carboxylesterases (ESTs) and glutathione S-transferases (GSTs) are also key players in the metabolic detoxification of pyrethroids. Esterases catalyze the hydrolysis of the ester bond present in many pyrethroids, including cyfluthrin, which is a critical step in their detoxification. inchem.orgpublisso.deresearchgate.net GSTs are involved in conjugating glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. kne-publishing.comnih.gov

Elevated activity of both enzyme families is frequently observed in pyrethroid-resistant insect populations. A study on Anopheles stephensi resistant to cyfluthrin and DDT revealed significantly increased activities of α-esterases, β-esterases, and GSTs compared to a susceptible strain. kne-publishing.com The enzyme ratios indicated that metabolic detoxification was a crucial factor in the observed resistance. kne-publishing.com Similarly, increased esterase activity has been identified as an important pyrethroid resistance mechanism in the western flower thrips, Frankliniella occidentalis, and various tick species. researchgate.netnih.gov In some cases, resistance is associated not just with higher enzyme activity but also with the presence of different forms of the enzymes (isozymes) in resistant insects compared to susceptible ones. researchgate.net

Table 2: Enzyme Activity Ratios in Cyfluthrin-Resistant Anopheles stephensi Data adapted from a study on resistant Anopheles stephensi populations from Iran, showing the ratio of enzyme activity in the resistant strain compared to a susceptible (Beech) strain. kne-publishing.com

| Enzyme | Substrate | Mean Enzyme Ratio in Cyfluthrin-Resistant Population |

| α-Esterase | α-naphthyl acetate | 3.04 |

| β-Esterase | β-naphthyl acetate | 1.97 |

| Glutathione S-Transferase (GST) | CDNB | 2.55 |

| Cytochrome P450 | - | 1.28 |

Behavioral Resistance Adaptations

Behavioral resistance is a third, though less biochemically defined, mechanism of adaptation. It involves heritable changes in insect behavior that reduce the probability of exposure to a lethal dose of an insecticide. researchgate.net These adaptations can include avoidance of treated surfaces, increased movement away from an insecticide source (irritancy), or changes in feeding or resting habits. kne-publishing.comresearchgate.net

Cuticular Resistance Mechanisms

Two primary modifications of the cuticle have been associated with insecticide resistance:

Cuticle Thickening: An increase in the thickness of the cuticle is a well-documented resistance mechanism against pyrethroids. plos.org Studies on various insect species have demonstrated a positive correlation between cuticle thickness and the level of resistance to pyrethroid insecticides. plos.orgnih.gov For instance, research on a pyrethroid-resistant strain of the common bed bug, Cimex lectularius, revealed that the most resistant individuals possessed a significantly thicker cuticle compared to less tolerant and susceptible bugs. plos.org Similarly, in the major malaria vector Anopheles funestus, females resistant to permethrin were found to have cuticles that were 9.5-10% thicker than their susceptible counterparts. nih.gov This thickening is believed to physically slow the rate of insecticide penetration. researchgate.net Transcriptomic studies in resistant mosquito populations have often shown an overexpression of cuticle-depositing proteins, providing a genetic basis for this morphological change. plos.orgtghn.org

Compositional Changes: Alterations in the chemical composition of the cuticle, particularly the outermost layer rich in cuticular hydrocarbons (CHCs), can also confer resistance. lstmed.ac.ukpnas.org An increased quantity of CHCs can delay the uptake of pyrethroids. lstmed.ac.uk In a pyrethroid-resistant population of Triatoma infestans, a 50% increase in CHCs was observed compared to susceptible populations. lstmed.ac.uk Research on Anopheles gambiae has shown that resistant mosquitoes have a thicker epicuticular layer with about 29% more CHC content, which significantly slows the internalization of deltamethrin. pnas.org This enrichment of CHCs is linked to the overexpression of specific enzymes, such as the cytochrome P450 CYP4G16, which is involved in hydrocarbon biosynthesis. pnas.org These findings indicate that both the quantity and composition of cuticular lipids play a crucial role in reducing insecticide penetration.

The following table summarizes research findings on cuticular resistance mechanisms in various insect species.

Cross-Resistance Patterns and Management Implications

Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides, often those within the same chemical class or with a similar mode of action. researchgate.net Resistance to this compound, a type II pyrethroid, frequently results in cross-resistance to other pyrethroids and even to insecticides from different classes.

Cross-Resistance within Pyrethroids: Insect populations resistant to one pyrethroid are often resistant to others. oup.com This is because most pyrethroids share the same target site—the voltage-gated sodium channel (VSSC) in the insect's nervous system. unl.eduird.fr A mutation in the gene encoding this channel (known as knockdown resistance or kdr) can reduce the binding affinity of the entire class of pyrethroids, rendering them less effective. ird.frpnas.org Studies on alfalfa weevils have shown significant correlations between the lethal concentrations (LC₅₀) of lambda-cyhalothrin and other type II pyrethroids like alpha-cypermethrin (B165848) and beta-cyfluthrin, indicating strong cross-resistance. oup.com

Cross-Resistance with DDT: A well-documented pattern is the cross-resistance between pyrethroids and the organochlorine insecticide DDT. unl.eduird.fr This occurs because DDT also targets the voltage-gated sodium channel, and the same kdr mutations that confer resistance to pyrethroids also confer resistance to DDT. ird.frpnas.org

Metabolic Cross-Resistance: Metabolic resistance, driven by the enhanced activity of detoxification enzymes like cytochrome P450s (P450s), esterases, and glutathione S-transferases (GSTs), can also lead to broad cross-resistance. researchgate.net A single, highly active P450 enzyme may be capable of metabolizing insecticides from different chemical classes. For example, the enzyme CYP6M2 in Anopheles gambiae has been shown to metabolize both pyrethroids and DDT. pnas.org Similarly, cross-resistance has been observed between pyrethroids and neonicotinoids in some insect populations, potentially due to shared metabolic pathways. mdpi.comresearchgate.net

Management Implications:

The existence of cross-resistance has significant implications for insecticide resistance management (IRM). irac-online.org Relying on insecticides from the same chemical class or with the same mode of action (MoA) to control a resistant population is likely to be ineffective. irac-online.org Sustainable IRM strategies are designed to minimize selection pressure for any single resistance mechanism. The primary strategy is the rotation of insecticides with different MoA groups. irac-online.orgirac-online.org By alternating between different chemical classes (e.g., pyrethroids, organophosphates, carbamates, neonicotinoids), the selection for any specific resistance gene is interrupted. This approach can delay the evolution of resistance and preserve the efficacy of available insecticides. irac-online.org Where metabolic cross-resistance between different MoA groups is known to occur, the selection of rotation partners must be done carefully to ensure they are not affected by the same detoxification enzymes. irac-online.org

The table below presents examples of observed cross-resistance patterns involving pyrethroids.

Advanced Analytical Methodologies for 1r,3r,alphas Cyfluthrin and Its Metabolites

Chromatographic Techniques for Trace Analysis and Stereoisomer Separation

Chromatographic methods are central to the analysis of cyfluthrin (B156107), providing the necessary separation of the target analyte from matrix interferences and, crucially, from its other stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of cyfluthrin. restek.comisca.in Its high sensitivity and selectivity make it suitable for detecting low concentrations of the pesticide in various matrices. restek.com The use of selected reaction monitoring (SRM) in GC-MS/MS enhances specificity, which is critical for distinguishing cyfluthrin isomers from other co-eluting compounds that may share similar ion fragments. restek.comgcms.cz For instance, specific precursor-to-product ion transitions can be monitored for each isomer, allowing for their individual quantification even when they are not completely separated chromatographically. researchgate.netnih.gov

The development of GC-MS/MS methods often involves optimizing parameters such as the injection mode, column type, and temperature programming to achieve the best possible separation and sensitivity. epa.govthermofisher.com For example, a programmable temperature vaporizer (PTV) operated in a simulated on-column injection mode can minimize the thermal degradation of the analyte and improve detection limits. thermofisher.com The choice of the GC column is also critical; columns with specific stationary phases, such as those with silarylene chemistry, can offer enhanced stability and lower bleed, leading to improved signal-to-noise ratios and partial resolution of complex isomer mixtures like cyfluthrin. thermofisher.com

Table 1: Example GC-MS/MS Parameters for Cyfluthrin Analysis

| Parameter | Setting | Reference |

| Column | Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) | gcms.cz |

| Injection Mode | Splitless | gcms.cz |

| Injection Temp. | 250 °C | gcms.cz |

| Oven Program | 40 °C (2 min) -> 8 °C/min -> 310 °C (5 min) | gcms.cz |

| MS Mode | Selected Reaction Monitoring (SRM) | restek.com |

| Precursor Ion (m/z) | 226.0 | nih.gov |

| Product Ions (m/z) | 206.0, 199.0 | nih.gov |

| Collision Energy (V) | 14, 6 | nih.gov |

High-Performance Liquid Chromatography (HPLC-UV/MS) for Complex Matrices

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC, particularly for the analysis of thermally labile compounds or for samples in complex matrices that are not easily volatilized. nih.gov When coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, HPLC provides robust methods for the quantification of cyfluthrin isomers. researchgate.netcore.ac.ukresearchgate.net

Reversed-phase HPLC (RP-HPLC) with a C18 column is a commonly employed technique. core.ac.ukresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, and detection is often performed using a UV detector at a specific wavelength. core.ac.ukresearchgate.net This approach has been successfully used to determine β-cyfluthrin in pesticide formulations and water samples. core.ac.ukscribd.com Normal-phase HPLC (NP-HPLC) has also been utilized, sometimes offering better separation of diastereomers. researchgate.netscribd.com

The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) significantly enhances the selectivity and sensitivity of the analysis, which is crucial for complex biological and environmental samples. nih.govufmg.br This hyphenated technique allows for the confident identification and quantification of cyfluthrin and its metabolites even at very low concentrations. scholars.direct

Table 2: Example HPLC-UV Parameters for β-Cyfluthrin Analysis

| Parameter | Setting | Reference |

| Column | C18 (5 µm, 250mm × 4.6 mm) | core.ac.uk |

| Mobile Phase | Acetonitrile/Water (4:1 v/v) | core.ac.uk |

| Flow Rate | 1.5 mL/min | core.ac.uk |

| Detection | UV at 220 nm | core.ac.uk |

| Linearity Range | 0.4-1000 ppb | core.ac.uk |

| Recovery | 97.6 - 101.5% | core.ac.uk |

Enantioselective Chromatography for Isomer-Specific Quantification

Due to the stereoisomerism of cyfluthrin, where different enantiomers can exhibit varying biological activity and toxicity, enantioselective chromatography is essential for a comprehensive risk assessment. researchgate.netresearchgate.net This specialized chromatographic technique utilizes a chiral stationary phase (CSP) to separate the enantiomers of a chiral compound. researchgate.netnih.gov

Both gas chromatography and high-performance liquid chromatography can be performed in an enantioselective mode. Chiral GC columns, such as those modified with cyclodextrin (B1172386) derivatives, have been used to separate the enantiomers of various pyrethroids, including cyfluthrin. researchgate.netresearchgate.net Similarly, chiral HPLC columns, like those with cellulose (B213188) tris-3,5-dimethylphenylcarbamate (Chiralcel OD) or Pirkle-type phases, have demonstrated the ability to resolve the enantiomers and diastereomers of pyrethroids. nih.gov

The development of these methods allows for the determination of enantiomeric ratios (ERs) in different samples, providing insights into potential enantioselective degradation or bioaccumulation processes in the environment. nih.gov For example, a GC-MS/MS method has been developed to separate the enantiomers of six common pyrethroids, including cyfluthrin, in a single analysis. researchgate.net

Sample Preparation and Extraction Techniques for Environmental and Biological Samples

The effective extraction and cleanup of (1R,3R,alphaS)-cyfluthrin from complex matrices like soil, water, sediment, and biological tissues are critical prerequisites for accurate instrumental analysis. xournals.comnemi.govepa.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scholars.directasianpubs.org For water samples, LLE with a suitable organic solvent like hexane (B92381) or SPE with cartridges such as C18 or graphitized carbon are frequently employed. researchgate.netepa.govusgs.gov For solid samples like sediment and soil, techniques such as microwave-assisted extraction (MAE) and pressurized fluid extraction (PFE) have been shown to be effective. researchgate.netusgs.gov

Biological samples, such as blood or serum, often require more rigorous cleanup steps to remove interfering matrix components like lipids and proteins. asianpubs.orgnih.gov A common approach involves an initial protein precipitation with a solvent like methanol, followed by LLE with a solvent mixture such as n-hexane and diethyl ether. nih.gov Further cleanup can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents like Florisil. researchgate.netnih.gov

Table 3: Comparison of Extraction Techniques for Cyfluthrin

| Technique | Matrix | Solvents/Sorbents | Typical Recovery (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Water | Hexane | 75-115 | researchgate.net |

| Blood | n-hexane:diethyl ether | 94-96 | asianpubs.org | |

| Solid-Phase Extraction (SPE) | Water | Graphitized carbon, alumina | - | usgs.gov |

| Blood | Silica, C18 | >100 (with matrix effect) | asianpubs.org | |

| Pressurized Fluid Extraction (PFE) | Sediment, Tissue | Dichloromethane:methanol | 75-115 | researchgate.net |

| Microwave-Assisted Extraction (MAE) | Sediment | Dichloromethane:methanol | - | usgs.gov |

Method Validation and Quality Assurance in Analytical Research